molecular formula C15H17N3O4 B2700977 2-(3,4-dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide CAS No. 1396579-08-0

2-(3,4-dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide

Cat. No.: B2700977
CAS No.: 1396579-08-0
M. Wt: 303.318
InChI Key: QAYONMSOUNOICZ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dimethoxyphenyl group and a methoxypyrimidinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 6-methoxypyrimidine-4-amine as the primary starting materials.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with acetic anhydride to form 2-(3,4-dimethoxyphenyl)acetaldehyde.

    Amidation Reaction: The intermediate 2-(3,4-dimethoxyphenyl)acetaldehyde is then reacted with 6-methoxypyrimidine-4-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize product formation.

    Purification Techniques: Utilizing recrystallization, chromatography, or other purification methods to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 2-(3,4-dimethoxyphenyl)-N-(4-pyrimidinyl)acetamide and 2-(3,4-dimethoxyphenyl)-N-(6-chloropyrimidin-4-yl)acetamide.

    Uniqueness: The presence of the methoxypyrimidinyl group in this compound may confer unique chemical and biological properties, such as enhanced stability or specific biological activity.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-20-11-5-4-10(6-12(11)21-2)7-14(19)18-13-8-15(22-3)17-9-16-13/h4-6,8-9H,7H2,1-3H3,(H,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYONMSOUNOICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=NC=N2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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